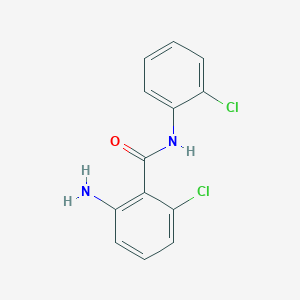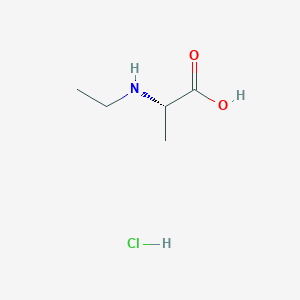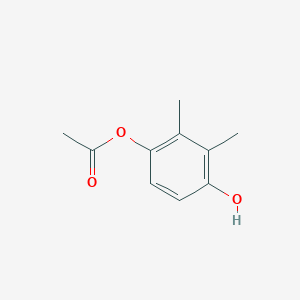
4-Acetoxy-2,3-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-2,3-dimethylphenol is an organic compound belonging to the phenol family It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and an acetoxy group at the 4th position on the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the acetylation of 2,3-dimethylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetoxy group being introduced at the 4th position on the phenol ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar acetylation reactions but optimized for larger quantities. This could include the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetoxy-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the acetoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Acetoxy-2,3-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Acetoxy-2,3-dimethylphenol exerts its effects involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. Additionally, it may interact with specific enzymes and receptors, modulating biological pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylphenol: Lacks the acetoxy group, resulting in different chemical properties and reactivity.
4-Acetoxyphenol: Lacks the methyl groups, affecting its steric and electronic properties.
2,4-Dimethylphenol: Has methyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness
4-Acetoxy-2,3-dimethylphenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar phenolic compounds.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(4-hydroxy-2,3-dimethylphenyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-6-7(2)10(13-8(3)11)5-4-9(6)12/h4-5,12H,1-3H3 |
Clave InChI |
UJASUKCBVSJVTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)OC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


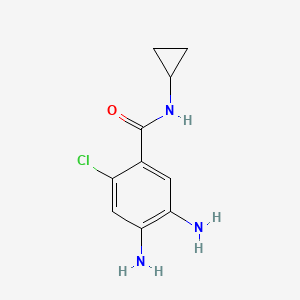
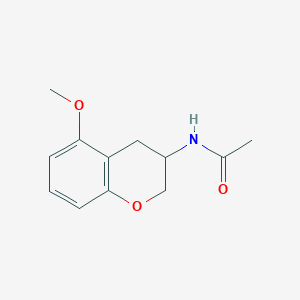
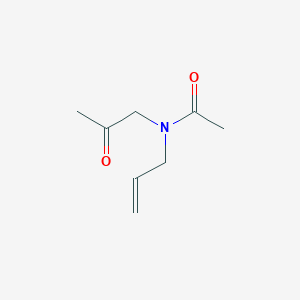



![D-Alanine,N-[3-chloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8375862.png)


![1-(3,4-Difluoro-phenyl)-3-oxa-bicyclo[3.1.0]hexan-2-one](/img/structure/B8375877.png)
![8-Hydroxy-8-(2-phenylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8375878.png)
